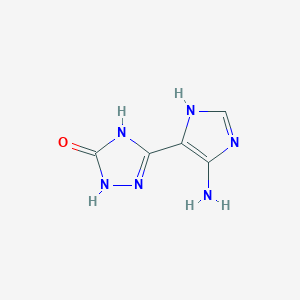![molecular formula C22H24N2O3 B12872486 3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of two oxazoline rings attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl derivatives with oxazoline precursors under specific conditions. One common method involves the use of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate to form the oxazoline rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Wirkmechanismus
The mechanism by which 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and biphenyl structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Uniqueness
Compared to similar compounds, 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol stands out due to its biphenyl core, which provides additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H24N2O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[3,4-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)12-26-19(23-21)17-10-7-15(14-5-8-16(25)9-6-14)11-18(17)20-24-22(3,4)13-27-20/h5-11,25H,12-13H2,1-4H3 |
InChI-Schlüssel |
FQTGRRRLKORLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)C3=CC=C(C=C3)O)C4=NC(CO4)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


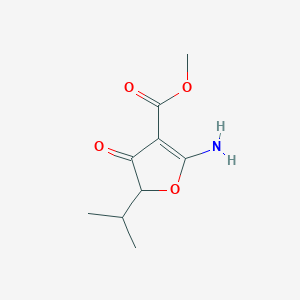
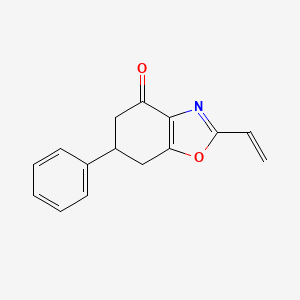

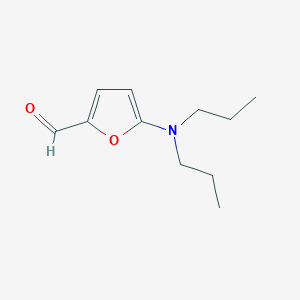

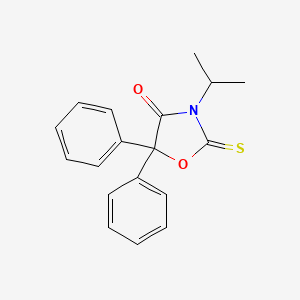
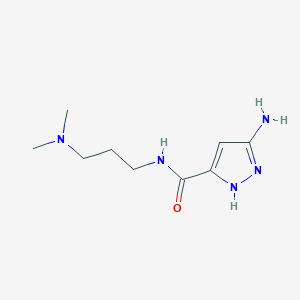
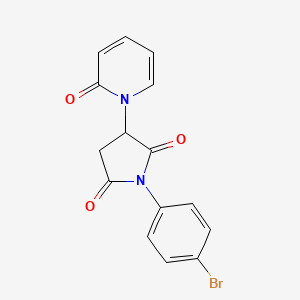
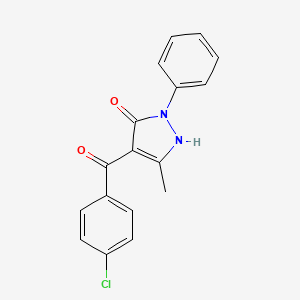
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
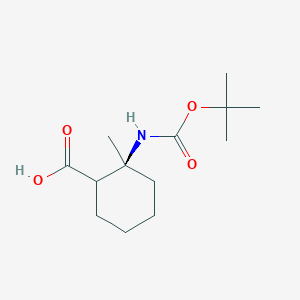
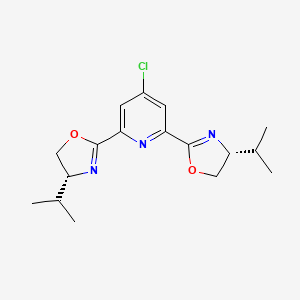
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
